Lavoltidine
Overview
Description
Lavoltidine, also known as [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol, is a highly potent and selective histamine H2 receptor antagonist. It was initially developed by Glaxo Wellcome (now GlaxoSmithKline) as a treatment for gastroesophageal reflux disease. its development was discontinued due to the discovery that it produced gastric carcinoid tumors in rodents .
Preparation Methods
Lavoltidine can be synthesized through a series of chemical reactions involving the following steps:
Formation of the triazole ring: The synthesis begins with the formation of the triazole ring, which is achieved by reacting appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: The piperidine ring is then attached to the triazole ring through a series of nucleophilic substitution reactions.
Introduction of the phenoxy group: The phenoxy group is introduced via an etherification reaction.
Final modifications:
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control.
Chemical Reactions Analysis
Lavoltidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups within this compound. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound. Reagents such as sodium hydroxide and potassium carbonate are often used.
Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may result in the formation of dehydroxylated derivatives.
Scientific Research Applications
Lavoltidine has been used in various scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the structure-activity relationships of histamine H2 receptor antagonists.
Biology: It is used in research to understand the role of histamine receptors in various physiological processes.
Medicine: Although its clinical development was discontinued, this compound is still used in preclinical studies to investigate its potential therapeutic effects and safety profile.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Lavoltidine exerts its effects by selectively binding to and inhibiting histamine H2 receptors. This inhibition reduces the production of gastric acid, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets of this compound include the histamine H2 receptors located on the parietal cells of the stomach. By blocking these receptors, this compound prevents the activation of the proton pump, thereby reducing acid secretion .
Comparison with Similar Compounds
Lavoltidine is similar to other histamine H2 receptor antagonists, such as ranitidine and famotidine. it is unique in its high potency and selectivity for the H2 receptor. Unlike other H2 receptor antagonists, this compound was found to produce gastric carcinoid tumors in rodents, which led to the discontinuation of its development .
Similar Compounds
Ranitidine: Another H2 receptor antagonist used to treat similar conditions.
Famotidine: Known for its longer duration of action compared to ranitidine.
Cimetidine: One of the first H2 receptor antagonists developed, but with a lower potency compared to this compound.
This compound’s unique properties and its unfortunate side effects highlight the importance of thorough preclinical testing in drug development.
Properties
IUPAC Name |
[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLNPNNUIJHJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86160-82-9 (hemisuccinate[1:1]) | |
Record name | Lavoltidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020785 | |
Record name | Loxtidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76956-02-0 | |
Record name | Loxtidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76956-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lavoltidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lavoltidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loxtidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAVOLTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.